(S)-(+)-Ketoprofen-13C,d3
Description
(S)-(+)-Ketoprofen-13C,d3 is a stable isotope-labeled analog of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) with potent cyclooxygenase (COX) inhibitory activity. The compound is specifically modified with one carbon-13 (13C) atom and three deuterium (d3) atoms, resulting in a molecular formula of C15¹³CH11D3O3 and a molecular weight of 258.29 g/mol . It retains the pharmacological profile of unlabeled (S)-(+)-ketoprofen, including analgesic, anti-inflammatory, and antipyretic effects, but serves primarily as a biochemical tracer in metabolic, pharmacokinetic, and drug interaction studies. Its canonical SMILES notation is O=C(C1=CC=CC=C1)C2=CC(C(13C([2H])[2H])C(O)=O)=CC=C2, and it is commercially available under CAS number 1330260-99-5 .
Properties
CAS No. |
1330260-99-5 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
258.296 |
IUPAC Name |
(2S)-2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1+1D3 |
InChI Key |
DKYWVDODHFEZIM-HPZMRZLNSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Synonyms |
(S)-(+)-3-Benzoyl-α-methylbenzeneacetic Acid-13C,d3; (+)-Ketoprofen-13C,d3; (S)-Ketoprofen-13C,d3; (S)-2-(3-Benzoylphenyl)propionic Acid-d3; Dexketoprofen-d3; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Ketoprofen-13C,d3 typically involves the incorporation of isotopically labeled precursors. The process begins with the preparation of labeled benzene derivatives, which are then subjected to Friedel-Crafts acylation to introduce the ketone functionality. The stereochemistry is controlled through chiral catalysts or starting materials to ensure the (S)-enantiomer is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of isotopically labeled reagents is carefully monitored to ensure the purity and consistency of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired isotopic enrichment and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-Ketoprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under specific conditions to form quinones.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic hydrogen atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
(S)-(+)-Ketoprofen-13C,d3 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the drug in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ketoprofen.
Industry: Applied in the development of new analytical methods and quality control processes for pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(+)-Ketoprofen-13C,d3 is similar to that of ketoprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of these mediators, thereby exerting its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Comparison: (S)-(+)-Ketoprofen-13C,d3 vs. (R)-(-)-Ketoprofen-13C,d3
- Structural Similarities : Both enantiomers share identical isotopic labeling (13C and d3) and molecular weight (258.29 g/mol). Their chemical formulas (C15¹³CH11D3O3) and core pharmacophores are identical .
- Pharmacological Differences : The (S)-(+)-enantiomer is the biologically active form, selectively inhibiting COX-1 (IC50 = 2 nM) and COX-2 (IC50 = 26 nM). In contrast, the (R)-(-)-enantiomer exhibits negligible COX inhibition but may undergo chiral inversion in vivo to the active (S)-form .
- Applications : this compound is used in metabolic tracing, while the (R)-(-)-form is employed in enantioselective metabolism studies .
Racemic Mixtures: rac-Ketoprofen-13C,d3
- Composition : Contains equal parts of (S)-(+)- and (R)-(-)-enantiomers. Isotopic labeling matches the pure enantiomers (C15¹³CH11D3O3, MW = 258.29) .
- Utility : Used to study stereoselective metabolism and pharmacokinetics without enantiomeric separation. Unlike the pure (S)-form, racemic mixtures may exhibit altered efficacy due to the presence of the inactive (R)-enantiomer .
Non-Isotopic and Partially Labeled Analogs
- Ketoprofen-d3 : Lacks 13C labeling (molecular formula C16H11D3O3 , MW = 257.30). Used for deuterium-specific tracer studies but less sensitive in mass spectrometry compared to dual-labeled (13C/d3) versions .
- rac-Ketoprofen acyl-β-D-glucuronide : A metabolite of ketoprofen, labeled with 13C/d3 (MW = 434.36). Unlike this compound, it is glucuronidated, enhancing water solubility for renal excretion studies .
Structurally Related NSAIDs
- Benoxaprofen-13C,d3: A chlorinated NSAID analog (C15¹³CH9D3ClNO3, MW = 305.74). While both compounds inhibit COX, benoxaprofen’s chlorine substitution alters its pharmacokinetic profile, increasing half-life and hepatotoxicity risks .
- Indomethacin-d4 Methyl Ester : Deuterated indomethacin (IC50 COX-1 = 18 nM, COX-2 = 26 nM). Unlike this compound, it penetrates the blood-brain barrier, enabling neuroinflammation studies .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
